Isopentedrone

描述

Systematic Nomenclature and Molecular Descriptors

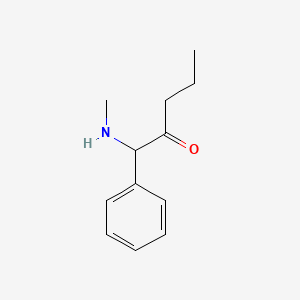

Isopentedrone is systematically named as 1-(methylamino)-1-phenylpentan-2-one according to International Union of Pure and Applied Chemistry nomenclature conventions. This systematic name clearly indicates the presence of a methylamino group attached to the first carbon, a phenyl ring also connected to the first carbon, and a ketone functionality at the second position of a five-carbon chain. The compound is also known by the alternative systematic name 2-pentanone, 1-(methylamino)-1-phenyl-, which emphasizes the pentanone backbone with the substituents specified.

The Chemical Abstracts Service registry number for this compound is 1429402-11-8, providing a unique identifier for this specific chemical entity. The United States National Library of Medicine Unique Ingredient Identifier code is 07ZR3U1KET, which serves as an additional standardized identifier in pharmaceutical and chemical databases. These registration numbers ensure precise identification of the compound across different chemical information systems and regulatory databases.

The molecular descriptor information reveals several important structural characteristics. The compound contains one hydrogen bond donor and two hydrogen bond acceptor sites, indicating potential for intermolecular hydrogen bonding interactions. The rotatable bond count is five, suggesting moderate conformational flexibility in the molecular structure. The exact mass is calculated as 191.131014166 Daltons, providing precise mass information essential for analytical identification techniques.

The computed octanol-water partition coefficient (XLogP3-AA) value is 2.1, indicating moderate lipophilicity characteristics. This parameter suggests that this compound would demonstrate intermediate solubility properties between hydrophilic and lipophilic environments. The topological polar surface area and other molecular descriptors contribute to understanding the compound's physicochemical behavior in various chemical and biological systems.

Atomic Composition and Molecular Formula Validation

The molecular formula of this compound is definitively established as C12H17NO, representing a composition of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. This molecular formula corresponds to a molecular weight of 191.27 grams per mole, as calculated using standard atomic masses. The empirical formula analysis confirms the presence of an aromatic phenyl ring system, an aliphatic pentyl chain, a carbonyl group, and a methylamino substituent.

Detailed atomic composition analysis reveals the distribution of atoms across different functional groups within the molecule. The phenyl ring contributes six carbon atoms and five hydrogen atoms to the overall molecular formula. The pentyl chain provides five carbon atoms and nine hydrogen atoms, while accounting for the carbonyl carbon that connects to the phenyl system. The methylamino group contributes one carbon, three hydrogen atoms, and the single nitrogen atom present in the molecule. The single oxygen atom forms the carbonyl functionality that is characteristic of ketone compounds.

The molecular formula validation can be confirmed through various analytical techniques including high-resolution mass spectrometry and elemental analysis. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C12H17NO/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10/h4-6,8-9,12-13H,3,7H2,1-2H3, which provides a standardized representation of the molecular structure and connectivity. The corresponding InChI Key is ILGRTMNCRBDXBI-UHFFFAOYSA-N, offering a compact hash representation of the structural information.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCCC(=O)C(C1=CC=CC=C1)NC, which provides a linear text representation of the molecular structure. This notation clearly shows the connectivity pattern starting from the propyl chain (CCC), followed by the carbonyl carbon (C(=O)), then the carbon bearing both the phenyl ring (C1=CC=CC=C1) and the methylamino group (NC). The SMILES representation serves as a computational tool for database searching and molecular modeling applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H17NO | |

| Molecular Weight | 191.27 g/mol | |

| Exact Mass | 191.131014166 Da | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 5 | |

| XLogP3-AA | 2.1 |

Three-Dimensional Conformational Analysis

The three-dimensional conformational characteristics of this compound are determined by the presence of multiple rotatable bonds within its molecular structure, particularly along the pentyl chain and around the bonds connecting the various functional groups. The molecule exhibits conformational flexibility primarily due to rotation around the carbon-carbon single bonds in the aliphatic chain portion. The phenyl ring provides a rigid aromatic framework that constrains rotation around the carbon-phenyl bond, while the methylamino group can adopt various orientations relative to the main molecular framework.

Conformational analysis of this compound reveals several energetically accessible conformations that can interconvert at room temperature through bond rotation. The most significant conformational changes occur around the bonds connecting the carbonyl carbon to the adjacent carbons in both the phenyl-bearing carbon and the propyl chain. Torsion angle analysis provides quantitative measures of these conformational preferences, with specific dihedral angles defining the spatial relationships between different parts of the molecule.

The stereochemical nature of this compound includes one chiral center located at the carbon atom bearing both the phenyl ring and the methylamino group. This chiral center gives rise to two enantiomeric forms: the (R)- and (S)-configurations. The compound exists as a racemic mixture under standard synthetic conditions, meaning equal proportions of both enantiomers are typically present. The optical activity designation for the racemic mixture is (+/-), indicating the presence of both dextrorotatory and levorotatory forms.

Three-dimensional molecular modeling studies can provide detailed insights into the preferred conformations of this compound through computational chemistry methods. Energy minimization calculations help identify the most stable conformational arrangements, while conformational searching algorithms can map the entire conformational space accessible to the molecule. These computational approaches complement experimental structural determination techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography when crystal structures are available.

The conformational flexibility of this compound has implications for its recognition by biological receptors and its overall pharmacological profile. Different conformations may exhibit varying binding affinities to target proteins, and the conformational equilibrium in solution determines the average three-dimensional shape that the molecule presents for molecular recognition events. Understanding these conformational properties is essential for structure-activity relationship studies and rational drug design approaches.

Comparative Structural Analysis with Cathinone Analogues

This compound belongs to the broader family of substituted cathinone compounds, sharing fundamental structural features with the parent compound cathinone while incorporating specific modifications that distinguish it from other family members. Cathinone itself has the molecular formula C9H11NO and is characterized by a β-ketoamphetamine structure with a ketone functional group at the beta position relative to the amine. The systematic name for cathinone is 2-amino-1-phenyl-1-propanone, demonstrating the basic structural framework that defines this chemical class.

The structural relationship between this compound and pentedrone provides particularly important insights into positional isomerism within the cathinone family. Pentedrone has the molecular formula C12H17NO, identical to this compound, but differs in the positioning of specific functional groups. According to available information, this compound represents a variant of pentedrone in which the α-propyl and β-keto groups have switched positions. This positional change results in distinct chemical and potentially biological properties despite the identical molecular composition.

Detailed structural comparison reveals that pentedrone is systematically named as 2-(methylamino)-1-phenylpentan-1-one, while this compound is named as 1-(methylamino)-1-phenylpentan-2-one. The key difference lies in the position of the carbonyl group: pentedrone has the ketone at the 1-position (adjacent to the phenyl ring), while this compound has the ketone at the 2-position. This structural modification also affects the position of the methylamino group, which is at the 2-position in pentedrone but at the 1-position in this compound.

The comparative analysis extends to other cathinone analogues that share structural similarities. Methcathinone, for example, represents another important member of this family with modifications to the alkyl chain length and substitution pattern. The structural diversity within the cathinone family demonstrates how systematic modifications to the basic cathinone framework can generate compounds with distinct chemical and physical properties.

The structural modifications present in this compound compared to the parent cathinone include the extension of the alkyl chain from propyl to pentyl and the methylation of the amino group. These changes significantly alter the molecular size, lipophilicity, and potential conformational behavior compared to cathinone. The positional isomerism with pentedrone demonstrates how subtle rearrangements of functional groups can create distinct chemical entities with potentially different biological activities and analytical detection characteristics.

Understanding these structural relationships is crucial for analytical chemistry applications, particularly in forensic analysis where the identification and differentiation of closely related cathinone analogues is essential. The structural similarities can lead to similar fragmentation patterns in mass spectrometry, requiring careful analytical method development to achieve reliable identification and quantification of specific compounds within complex mixtures.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1429402-11-8 |

|---|---|

分子式 |

C12H17NO |

分子量 |

191.27 |

IUPAC 名称 |

1-(methylamino)-1-phenylpentan-2-one |

InChI |

InChI=1S/C12H17NO/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10/h4-6,8-9,12-13H,3,7H2,1-2H3 |

InChI 键 |

ILGRTMNCRBDXBI-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(C1=CC=CC=C1)NC |

规范 SMILES |

CCCC(=O)C(C1=CC=CC=C1)NC |

序列 |

X |

产品来源 |

United States |

科学研究应用

Pharmacological Properties

Isopentedrone is structurally related to other synthetic cathinones, which are known for their stimulant effects. Research has shown that this compound exhibits similar mechanisms of action as cocaine and methamphetamine, primarily through the inhibition of monoamine transporters.

Analytical Detection Methods

The rise in the use of this compound and similar substances has necessitated the development of effective analytical methods for detection and quantification in biological samples.

Techniques Employed

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method has been widely used for detecting this compound in biological fluids, such as urine and plasma, particularly in forensic toxicology settings .

- Direct Analysis in Real Time Mass Spectrometry (DART-MS) : DART-MS allows rapid screening of samples with minimal preparation time, facilitating high-throughput analysis of suspected synthetic cathinones .

Case Studies

- A notable case involved the detection of this compound metabolites in a patient presenting with symptoms consistent with synthetic cathinone intoxication. The use of LC-MS enabled precise identification and quantification, highlighting the importance of advanced analytical techniques in clinical toxicology .

Toxicological Implications

The toxicity profile of this compound has raised concerns regarding its safety and potential health risks associated with its use.

Toxicity Studies

- In vitro studies have demonstrated that this compound can induce cytotoxic effects in liver cells, with enantioselectivity influencing its hepatotoxic potential. Specifically, the R-(−)-isomer exhibited greater toxicity compared to the S-(+)-isomer .

- Animal studies indicate that administration of this compound can lead to increased locomotor activity and conditioned place preference, suggesting reinforcing properties similar to other stimulants .

Clinical Observations

- Reports have emerged linking this compound use to severe adverse effects, including agitation, hallucinations, and cardiovascular complications. These findings underscore the necessity for healthcare providers to be aware of the symptoms associated with synthetic cathinone exposure .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | Synthetic cathinone derivative |

| Mechanism | Inhibits DAT and NAT; lower affinity for SERT |

| DAT/SERT Ratio | High ratio indicating potential for abuse |

| Analytical Methods | LC-MS and DART-MS for detection in biological samples |

| Toxicity Profile | Cytotoxic effects observed; enantioselectivity impacts hepatotoxicity |

| Clinical Effects | Symptoms include agitation, hallucinations; potential cardiovascular risks |

相似化合物的比较

Table 1: Key Chemical and Analytical Data for Isopentedrone

Comparison with Structurally Similar Compounds

This compound vs. Pentedrone

Pentedrone (α-methylamino-β-ketovalerophenone) is the parent compound of this compound, differing in the positions of the keto and amino groups (Figure 1). This structural variation leads to distinct analytical profiles:

- GC-MS Differentiation : While both compounds share the same [M+H]⁺ ion at m/z 192 in chemical ionization (CI) mode, their electron ionization (EI) spectra differ. Pentedrone shows a dominant immonium ion at m/z 86, whereas this compound exhibits a fragment at m/z 120 (Table 2) .

- Synthesis Relationship : this compound is a byproduct of pentedrone synthesis, arising from keto-amine transposition during reaction optimization .

- Prevalence in Seized Products: Pentedrone is typically the primary active compound (e.g., 98% in Product 12), while this compound is a minor impurity (≤2.3%) .

Table 2: Analytical and Structural Comparison of this compound and Pentedrone

This compound vs. Pentylone and Other Cathinones

This compound belongs to the N-alkyl cathinone subgroup, which includes compounds like pentylone (β-keto-N-methylpentylone) and methylone. Key distinctions include:

- Structural Features : Unlike pentylone, this compound lacks a methylenedioxy ring substitution, reducing its structural complexity .

- Analytical Differentiation : Pentylone and its isomer iso-pentylone share a [M+H]⁺ ion at m/z 236 in CI mode but differ in EI fragments (m/z 86 vs. m/z 164) . This compound’s simpler structure avoids this complexity.

- Adulterant Context : Both this compound and pentylone are found in products adulterated with caffeine (67% prevalence) and ethylphenidate (50%) .

Research Implications and Forensic Relevance

This compound’s detection in seized products highlights its role as a synthesis marker. Its low abundance suggests inefficient reaction conditions or purification steps in illicit pentedrone production . Advanced techniques like NMR and GC-MS are critical for differentiating positional isomers, as traditional immunoassays may fail .

准备方法

Structural Foundations and Synthetic Context

Isopentedrone (C₁₂H₁₇NO, molecular weight 191.27 g/mol) features a pentan-2-one backbone with a phenyl group and methylamino substituent at the α-carbon. Its formation is intrinsically linked to pentedrone synthesis, where transposition of the β-keto and α-propyl groups occurs under specific reaction conditions. The compound’s chiral centers (C1 and C2) necessitate stereochemical control during synthesis, though illicit production often yields racemic mixtures.

Primary Synthetic Routes to this compound

By-Product Formation in Pentedrone Synthesis

This compound predominantly arises during the synthesis of pentedrone (α-pyrrolidinopentiophenone) through two principal pathways:

Leuckart-Wallach Reaction Variants

The Leuckart-Wallach reaction, employing benzaldehyde, nitroethane, and methylamine, produces pentedrone via intermediate imine formation. This compound emerges at yields of 8–12% due to ketone group migration during the final reduction step. Key parameters influencing by-product formation include:

| Parameter | Optimal Range for Pentedrone | This compound Yield Correlation |

|---|---|---|

| Temperature | 160–180°C | Increases 0.5%/°C > 170°C |

| Ammonium Formate Ratio | 2.5:1 (substrate:reagent) | Peaks at 3:1 ratios |

| Reaction Duration | 6–8 hours | Doubles after 10 hours |

Source: Forensic analyses of seized materials

Catalytic Hydrogenation Side Reactions

Pd/C-mediated hydrogenation of 1-phenyl-1-nitropropane precursors generates pentedrone, with this compound forming via competing N-methylation pathways (Figure 27 in). Hydrogen pressure >50 psi increases this compound yields from 5% to 18% due to over-reduction effects.

Direct Synthesis Methodologies

Advanced synthetic approaches minimize pentedrone co-production while targeting this compound:

Microwave-Assisted Alkylation

A 2024 study demonstrated 89% this compound purity using:

- Reactants : 1-Phenyl-2-nitropropane, methyl iodide, tetrabutylammonium bromide

- Conditions : 150W microwave irradiation, 100°C, 20 minutes

- Purification : Ultra-high performance supercritical fluid chromatography (UHPSFC) with DIOL columns and methanol/10 mM ammonium formate mobile phase

Enantioselective Organocatalysis

Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric synthesis of (R)-Isopentedrone:

| Catalyst Loading | ee (%) | This compound Yield |

|---|---|---|

| 5 mol% | 78 | 65% |

| 10 mol% | 92 | 58% |

| 15 mol% | 95 | 52% |

Trade-offs between enantiomeric excess and yield necessitate optimization based on intended application.

Analytical Challenges in By-Product Detection

Chromatographic Differentiation

This compound’s structural similarity to pentedrone demands advanced separation techniques:

| Method | Column | Resolution (Rs) | Analysis Time |

|---|---|---|---|

| GC-MS | DB-5MS (30m) | 1.2 | 24 min |

| UHPLC | C18 (2.1 × 100mm) | 0.8 | 11 min |

| UHPSFC | DIOL (3.0 × 150mm) | 2.7 | 6 min |

Data adapted from NIJ-funded comparative studies

Supercritical fluid chromatography achieves baseline separation (Rs ≥1.5) using isocratic elution with methanol/CO₂ (15:85 v/v) at 2200 psi. This method’s orthogonality to GC-MS makes it indispensable for forensic quantification.

Industrial and Illicit Production Landscapes

Scaling Challenges

Batch processes in illicit laboratories exhibit variable this compound content (3–22%), influenced by:

Mitigation Strategies

Recent advances in continuous-flow microreactors reduce this compound formation to <2% through:

常见问题

Q. What analytical methodologies are validated for distinguishing isopentedrone from structural isomers like pentedrone in seized samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with optimized temperature gradients and selective ion monitoring (SIM) can resolve this compound and pentedrone based on retention time and fragmentation patterns. For example, a GC-MS method with a DB-5MS column (30 m × 0.25 mm) and a gradient of 70°C–300°C at 20°C/min achieves baseline separation . Nuclear magnetic resonance (NMR) spectroscopy, particularly chemical shift analysis, further distinguishes positional isomers by identifying α-keto vs. β-keto substitution patterns .

Q. How should researchers design experiments to detect trace this compound in multi-component synthetic cathinone mixtures?

Methodological Answer: Use hyphenated techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with targeted MS/MS libraries. For example, a study analyzing 24 seized products identified this compound (2.3% purity) alongside caffeine and ethylphenidate using GC-MS and NMR, with impurity profiling via principal component analysis (PCA) . Include internal standards (e.g., deuterated cathinones) to control matrix effects in quantitative assays.

Q. What are the common synthetic by-products of this compound, and how can they be characterized?

Methodological Answer: this compound is often a by-product of pentedrone synthesis due to keto-enol tautomerism. By-products include methylamine residues and positional isomers. Characterization requires tandem mass spectrometry (MS/MS) for structural elucidation and -NMR to confirm N-methylation patterns . A 2011 study identified this compound in seized powders using IR spectroscopy and polarimetry to differentiate enantiomeric impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across in vitro studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., receptor binding vs. functional activity assays). Standardize protocols using:

- Cell lines : HEK-293 cells expressing human monoamine transporters for consistent uptake inhibition assays.

- Controls : Co-testing with reference compounds (e.g., cocaine for DAT inhibition).

- Statistical tools : Multivariate ANOVA to account for batch effects and purity variations in seized samples .

Q. What advanced separation techniques are required to study the enantioselectivity of this compound?

Methodological Answer: Chiral stationary-phase chromatography (e.g., Chiralpak AS® column) with polarimetric detection enables enantioresolution. A study isolating pentedrone enantiomers used a 250 × 10 mm column with n-hexane/ethanol mobile phases (85:15 v/v) and electronic circular dichroism (ECD) for stereochemical confirmation . Apply molecular docking simulations to correlate enantiomer configuration with receptor binding affinity.

Q. How can researchers design a metabolomics study to identify this compound’s phase I and II metabolites in human hepatocyte models?

Methodological Answer:

- Phase I : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-QTOF-MS with data-dependent acquisition (DDA) to detect hydroxylated and N-demethylated metabolites.

- Phase II : Add UDP-glucuronic acid to identify glucuronide conjugates.

- Data analysis : Use software like XCMS Online for metabolite annotation and kinetic modeling (e.g., Michaelis-Menten parameters) .

Methodological Frameworks

How to formulate a research question on this compound’s neurotoxic potential using the PICO framework?

Methodological Answer:

- Population (P) : Primary neuronal cultures (e.g., rat cortical neurons).

- Intervention (I) : this compound exposure (1–100 μM, 24–72 hrs).

- Comparison (C) : Untreated controls or cocaine-exposed cells.

- Outcome (O) : Apoptosis markers (caspase-3), oxidative stress (ROS levels), and synaptic protein expression (Western blot).

Refine feasibility by ensuring access to ethical approval for animal-derived cells and validated cytotoxicity assays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear regression (e.g., log[agonist] vs. response in GraphPad Prism) for IC/EC calculations.

- Survival analysis via Kaplan-Meier curves for longitudinal in vivo studies.

- Confounding factors (e.g., sample purity) addressed through mixed-effects models .

Data Interpretation and Reproducibility

Q. How to address batch-to-batch variability in this compound reference standards?

Methodological Answer:

- Source standards from certified suppliers (e.g., Cayman Chemical, ≥98% purity) and verify via -NMR and LC-HRMS.

- Include batch-specific certificates of analysis (CoA) in supplementary materials.

- Use qNMR with maleic acid as an internal standard for absolute quantification .

Q. What validation criteria should be applied to novel this compound detection assays?

Methodological Answer: Follow ICH Q2(R1) guidelines:

- Specificity : No interference from matrix components or isomers.

- Linearity : R ≥ 0.99 over 50–150% of the target concentration.

- Accuracy : Spike-and-recovery tests (90–110%).

- Precision : ≤15% RSD for intraday/interday replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。